2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Description
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[4,5-c]pyridine core with a phenyl substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly kinases and epigenetic regulators. Its synthesis often involves cyclization reactions or functionalization of precursor imidazole or pyridine derivatives, as exemplified in and , which detail trityl-protected intermediates and hydrogenation steps .
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSWUNYWAOZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476311 | |
| Record name | 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783300-26-5 | |
| Record name | 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tandem One-Pot Synthesis via SNAr Reaction, Reduction, and Heterocyclization
A highly efficient and green synthetic protocol involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine, primary amines, and substituted aromatic aldehydes. This method is notable for its simplicity, environmental friendliness, and high yields.
Step 1: SNAr Reaction
2-chloro-3-nitropyridine undergoes nucleophilic aromatic substitution (SNAr) with primary amines in a water-isopropanol (H2O-IPA) solvent mixture at 80 °C for about 2 hours, forming N-substituted pyridine intermediates.Step 2: Nitro Group Reduction
The nitro group is reduced in situ using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamine derivatives.Step 3: Heterocyclization with Aldehydes
Without isolating intermediates, substituted aldehydes are added, and the reaction mixture is heated at 85 °C for 10 hours to promote cyclization forming the imidazo[4,5-c]pyridine core.
- The entire process occurs in one pot without isolating intermediates, simplifying workup.
- Use of environmentally benign solvents (H2O-IPA) aligns with green chemistry principles.
- Avoids costly and toxic Pd or Cu catalysts and ligands.
- Broad substrate scope with various primary amines and aldehydes.
- High yields (often >90%) and straightforward purification via column chromatography.
Experimental Conditions Summary:
| Step | Reagents/Conditions | Time | Temperature | Yield |
|---|---|---|---|---|
| SNAr Reaction | 2-chloro-3-nitropyridine + primary amine in H2O-IPA | 2 h | 80 °C | Intermediate formed quantitatively |
| Nitro Reduction | Zn dust + conc. HCl in H2O-IPA | 45 min | 80 °C | ~90% |
| Heterocyclization | Substituted aldehydes in H2O-IPA | 10 h | 85 °C | Excellent yields (varies by substrate) |
Two possible pathways for cyclization have been proposed:
- Formation of an imine intermediate followed by cyclization.
- Formation of an immonium intermediate leading to ring closure.
Water plays a dual role as a nucleophile and electrophile activator, facilitating the heterocyclization step.
Reference:
A comprehensive study by Soural et al. (2018) in ACS Omega details this method, highlighting its green, efficient, and scalable nature.
Pictet–Spengler Reaction Approach for Tetrahydroimidazo[4,5-c]pyridine Core
An alternative strategy for synthesizing the tetrahydroimidazo[4,5-c]pyridine core involves the Pictet–Spengler reaction, particularly useful for preparing tetrahydro derivatives such as 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine.
Cyclization of Histamine with Aldehydes:
Histamine hydrochloride reacts with paraformaldehyde or substituted aldehydes under acidic or basic conditions to form the tetrahydroimidazo[4,5-c]pyridine skeleton via intramolecular cyclization.Functionalization:
The secondary amine in the tetrahydroimidazo[4,5-c]pyridine core can be alkylated or acylated with alkyl/aryl bromides or acid chlorides to introduce diverse substituents.Substituent Variation at C4:
Additional substituents at the C4 position can be introduced by reacting histamine with benzaldehyde derivatives followed by Pictet–Spengler cyclization using suitable aldehydes or ketones.
- Enables synthesis of tetrahydro derivatives directly.
- Versatile functionalization at nitrogen and carbon centers.
- Mild reaction conditions (room temperature or slightly elevated).
Experimental Conditions Summary:
| Step | Reagents/Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| Pictet–Spengler Cyclization | Histamine hydrochloride + paraformaldehyde or substituted aldehydes | Variable (hours) | Room temp to mild heating | Forms tetrahydroimidazo core |
| Alkylation/Acylation | Alkyl/aryl bromides or acid chlorides in acetonitrile or dimethoxyethane | Hours | Room temp | Functionalization step |
Reference:
This method is described in detail in a 2021 study on bacterial glutaminyl cyclase inhibitors, demonstrating its utility in medicinal chemistry.
Catalytic Cyclization Methods (Pd or Cu Catalysis)
Other reported methods for imidazo[4,5-c]pyridine derivatives involve Pd- or Cu-catalyzed cyclization reactions:
Pd- or Cu-Catalyzed Amidation:
Cyclization of 2-halo-3-acylaminopyridines with amines under Pd or Cu catalysis forms the imidazo[4,5-c]pyridine ring.Pd-Catalyzed Regioselective Arylation:
Enables selective substitution at the C2 position of the pyridine ring.
- Use of expensive and toxic metal catalysts.
- Requirement for specific ligands and bases.
- Narrow substrate scope.
- Harsh reaction conditions and longer reaction times.
Due to these limitations, the one-pot tandem SNAr/reduction/heterocyclization method is often preferred for practical synthesis.
Reference:
These catalytic methods are summarized in the literature but are less favored due to drawbacks mentioned.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Tandem SNAr/Reduction/Heterocyclization | 2-chloro-3-nitropyridine, primary amines, aldehydes | Zn/HCl, H2O-IPA solvent, 80–85 °C, 12+ hours total | Green, high yield, broad scope, simple workup | Moderate reaction time (hours) |
| Pictet–Spengler Cyclization | Histamine hydrochloride, aldehydes | Acid/base catalysis, room temp to mild heating | Direct tetrahydro derivative synthesis, mild conditions | Requires specific aldehydes |
| Pd/Cu-Catalyzed Cyclization | 2-halo-3-acylaminopyridines, amines | Pd or Cu catalyst, ligands, bases, organic solvents | Regioselective, versatile | Expensive catalysts, harsh conditions |
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
3H-Imidazo[4,5-b]pyridine Derivatives
highlights a scaffold-hopping study comparing 3H-imidazo[4,5-b]pyridine with 1H-imidazo[4,5-c]pyridine. The former exhibited a 21-fold improvement in JAK1/TYK2 selectivity due to subtle differences in nitrogen positioning and binding interactions (e.g., cyclopropane carboxamide substituents). Docking studies confirmed similar binding modes in JAK1 and TYK2, but the b-isomer's enhanced selectivity underscores the impact of core topology on kinase inhibition .
1H-Imidazo[4,5-c]quinoline (I-BET151)
describes I-BET151, a BET inhibitor with a 1H-imidazo[4,5-c]quinoline core. Its tricyclic structure engages BRD4 via hydrophobic interactions in the ZA channel and hydrogen bonding with Asn140. Scaffold-hopping to a γ-carboline motif (compound 81) improved BRD4 affinity, demonstrating that core expansion enhances target engagement .
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine
introduces an isoxazole-fused analog designed as an Hsp90 inhibitor. The isoxazole nucleus facilitates ATP-binding site interactions, highlighting how heterocycle substitution (imidazole vs. isoxazole) alters target specificity .
Substituent Effects on Activity and Physicochemical Properties
Phenyl Ring Modifications
- This derivative may favor targets requiring hydrophobic interactions .
- 4-(2-Methoxyphenyl) Derivative (CAS 4875-47-2): The methoxy group improves solubility via polar interactions but may reduce blood-brain barrier penetration. notes its 95% purity, suggesting synthetic feasibility .
- 4-(2-Trifluoromethylphenyl) Derivative (CAS 1044177-04-9) : The CF3 group enhances metabolic stability and electronegativity, favoring interactions with aromatic residues in enzyme pockets .
Functional Group Additions
- 6-Carboxylic Acid (CAS 1150644-61-3) : Introduces polarity (ClogP ~0.5), improving aqueous solubility but limiting cell permeability. This derivative is ideal for designing prodrugs or targeting extracellular domains .
- Diphenylacetyl Substituent (PD-123319) : and highlight a diphenylacetyl-modified analog acting as a γ-turn mimetic. The bulky substituent likely stabilizes protein-ligand complexes through van der Waals interactions .
Kinase Inhibition
- The 3H-imidazo[4,5-b]pyridine scaffold (e.g., compound 11 in ) showed superior TYK2 selectivity over JAK1, whereas the 1H-imidazo[4,5-c]pyridine series exhibited broader kinase activity. The phenyl-substituted target compound may occupy similar ATP pockets but requires empirical validation .
Epigenetic Modulation
- I-BET151’s imidazo[4,5-c]quinoline core binds BRD4 via a water-mediated H-bond with Phe83. The absence of a quinoline extension in 2-phenyl-imidazo[4,5-c]pyridine may reduce BRD4 affinity but could be optimized for novel epigenetic targets .
Physicochemical and Pharmacokinetic Profiles
| Compound | Core Structure | Substituent | ClogP* | Molecular Weight | Key Property |
|---|---|---|---|---|---|
| Target Compound | Imidazo[4,5-c]pyridine | 2-Phenyl | ~2.8 | 225.3 | Moderate lipophilicity, CNS potential |
| 4-(2-Chlorophenyl) Analog | Imidazo[4,5-c]pyridine | 4-(2-Cl-Ph) | ~2.5 | 233.7 | Enhanced hydrophobicity |
| 6-Carboxylic Acid Deriv. | Imidazo[4,5-c]pyridine | 6-COOH | ~0.5 | 211.2 | High solubility, low permeability |
| I-BET151 | Imidazo[4,5-c]quinoline | Tricyclic extension | ~3.2 | 413.4 | BRD4-specific binding |
*Calculated using fragment-based methods.
Biological Activity
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 199.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a scaffold for drug development.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory activity against specific enzymes. Notably, studies have focused on glutaminyl cyclases (QCs) associated with oral pathogens. The introduction of lipophilic moieties into the structure has been shown to enhance inhibitory potency considerably. For instance:
- N-benzyl substitution : Compounds with an N-benzyl group demonstrated a 60-fold increase in activity compared to their acyclic counterparts. This suggests that cyclization may favorably stabilize the conformation necessary for enzyme binding .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis revealed that modifications at various positions of the imidazo[4,5-C]pyridine core could significantly affect biological activity:
| Compound | Modification | Activity Change |
|---|---|---|
| 7a | N-benzyl | +60x increase |
| 7b | Additional methylene | Decrease in activity |
| 8f | Meta-fluoro substitution | No impact on activity |
| 8k | 3,5-dichloro substitution | Improved potency |
These findings emphasize the importance of specific structural features in optimizing biological activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Some derivatives have shown promise against pathogens such as Mycobacterium tuberculosis. The ability to inhibit crucial enzymes involved in bacterial metabolism could position these compounds as candidates for further development in treating resistant infections .
Study on Oral Pathogens
In a study focusing on oral pathogens, the tetrahydroimidazo[4,5-C]pyridine derivatives were tested for their ability to inhibit glutaminyl cyclases. The results indicated that certain modifications led to a substantial increase in inhibitory effects, suggesting potential therapeutic applications in dental medicine .
Research on Mycobacterial Inhibition
Another significant study evaluated the efficacy of these compounds against Mycobacterium tuberculosis. The research highlighted specific derivatives that effectively inhibited key metabolic pathways within the bacteria, indicating their potential as novel anti-tuberculosis agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclocondensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under phase-transfer catalysis (solid-liquid) . For example, 7-bromo analogs are prepared by reacting 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst. Reaction optimization should focus on solvent choice (e.g., DMF for solubility), temperature (reflux conditions), and catalyst loading to minimize side products like imine intermediates.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- UV/Vis spectroscopy : Confirm π→π* transitions (e.g., λmax ~244–286 nm for related imidazo-pyridines) .
- NMR : Use ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and heterocyclic backbone signals.
- Mass spectrometry : Confirm molecular weight (e.g., expected [M+H]+ for C₁₃H₁₅N₃: 213.28) .
Q. How can researchers address solubility challenges during in vitro assays?
- The compound is typically crystalline and hydrophobic. Pre-dissolve in DMSO (≤0.1% final concentration) or use surfactants like Tween-80. For aqueous stability, buffer systems (e.g., PBS at pH 7.4) with co-solvents (e.g., ethanol) are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between enzyme inhibition and cellular assays?
- Discrepancies may arise from off-target effects, cellular permeability, or metabolite interference. Design orthogonal assays:
- Enzyme assays : Use recombinant targets (e.g., kinase domains) with purified substrates .
- Cellular assays : Include controls for membrane permeability (e.g., ATP-binding cassette transporter inhibitors) and metabolite profiling (LC-MS/MS) .
Q. How can computational modeling guide SAR studies for imidazo-pyridine derivatives?
- Perform docking studies (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). Focus on:
- Electrostatic interactions : Protonation states of the imidazole nitrogen at physiological pH.
- Hydrophobic pockets : Role of the phenyl and tetrahydro-pyridine moieties .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Standardize synthesis : Use HPLC-pure intermediates (>98% purity) and monitor reaction progress via TLC or in situ FTIR .
- Quality control : Implement orthogonal analytical methods (e.g., HPLC-UV for purity, DSC for crystallinity) .
- Biological replicates : Include at least three independent batches in dose-response assays to assess reproducibility .
Methodological Challenges and Solutions
Q. How to optimize regioselectivity in imidazo-pyridine functionalization?
- Electrophilic substitution : Direct bromination (NBS in DCM) favors the 7-position due to electron-rich imidazole .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for C–C bond formation at the 2-phenyl group .
Q. What are the pitfalls in interpreting stability data under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
